![molecular formula C11H11BrClNO B4432650 N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide](/img/structure/B4432650.png)
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide, also known as BCCM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCCM belongs to the class of cyclopropane carboxamide compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. It has also been reported to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, this compound has been reported to have anti-inflammatory effects, including the inhibition of cytokine production and the modulation of immune cell function. This compound has also been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide for lab experiments is its diverse biological activities, which make it a promising compound for investigating various cellular and molecular pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and safety precautions in lab experiments. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide. One area of interest is the investigation of this compound as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of this compound as a modulator of immune system function, which may have implications for the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the development of this compound analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been studied for its ability to modulate the immune system and as a potential anti-inflammatory agent.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c1-6-4-8(6)11(15)14-7-2-3-9(12)10(13)5-7/h2-3,5-6,8H,4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOHJFTXZZVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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